5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one
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Overview
Description
5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-1,4-diphenylbutan-2-one with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor.
3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one: Exhibits antitumor activity.
Uniqueness
5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88461-02-3 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO2/c1-17(13-8-4-2-5-9-13)12-15(19)18(16(17)20)14-10-6-3-7-11-14/h2-11,16,20H,12H2,1H3 |
InChI Key |
NTNMNZMVCSTLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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